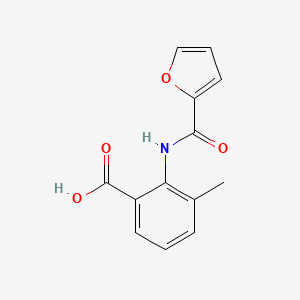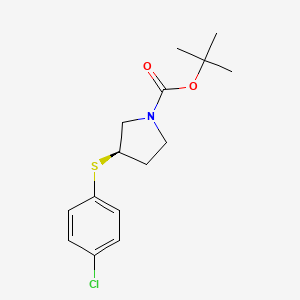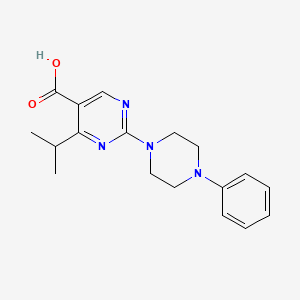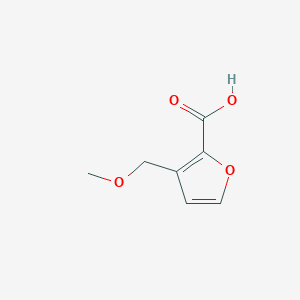![molecular formula C13H15ClFN B2822501 1-[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine CAS No. 2287301-17-9](/img/structure/B2822501.png)
1-[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is an organic molecule that contains a bicyclo[1.1.1]pentanyl group, a chloro-fluorophenyl group, and a methylamine group . The bicyclo[1.1.1]pentanyl group is a type of cycloalkane, which is a hydrocarbon with two carbon atoms forming a bridgehead (a vertex shared by two or more cycles) and three carbon atoms in a ring . The chloro-fluorophenyl group is a phenyl group (a ring of six carbon atoms) with chlorine and fluorine substituents . The methylamine group consists of a nitrogen atom bonded to three hydrogen atoms and one carbon atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact methods would depend on the specific reactions used. Bicyclo[1.1.1]pentane derivatives have been synthesized using various methods, including [3+2] cycloaddition reactions . The introduction of the chloro-fluorophenyl group could potentially be achieved through electrophilic aromatic substitution . The methylamine group could be introduced through reductive amination or other methods .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the bicyclic group and the chloro-fluorophenyl group. The bicyclic group would introduce strain into the molecule, potentially affecting its reactivity . The chloro-fluorophenyl group would likely be planar due to the nature of aromatic systems . The presence of the chlorine and fluorine atoms could introduce polarity into the molecule, affecting its physical properties and reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bicyclic group, the chloro-fluorophenyl group, and the methylamine group. The strained bicyclic group could potentially be reactive, undergoing reactions that relieve the ring strain . The chloro-fluorophenyl group could undergo electrophilic aromatic substitution reactions . The methylamine group could participate in reactions involving the nitrogen atom, such as acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the chlorine and fluorine atoms could introduce polarity into the molecule, potentially affecting its solubility in different solvents . The strained bicyclic group could affect the compound’s stability .Direcciones Futuras
Propiedades
IUPAC Name |
1-[3-(2-chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFN/c1-16-8-12-5-13(6-12,7-12)10-3-2-9(15)4-11(10)14/h2-4,16H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYFKZXXJIPOEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC12CC(C1)(C2)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 4,4-difluoro-2-methyl-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B2822421.png)

![2-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2822426.png)

![4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]thiomorpholine](/img/structure/B2822432.png)


![Tert-butyl 4-[1-cyano-2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate](/img/structure/B2822436.png)

![2-Chloro-6-isopropoxybenzo[d]thiazole](/img/structure/B2822438.png)
![N-(5-chloro-2-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2822440.png)
![8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B2822441.png)